N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, also known as MPN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPN is a selective inhibitor of the protein kinase CK2, which plays an important role in regulating various cellular processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves the reaction of 3-amino-6-methoxypyridazine with 3-bromoanisole to form 3-(6-methoxypyridazin-3-yl)anisole. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride to form the final product.
Starting Materials
3-amino-6-methoxypyridazine, 3-bromoanisole, 4-methyl-3-nitrobenzoyl chloride
Reaction
Step 1: React 3-amino-6-methoxypyridazine with 3-bromoanisole in the presence of a base such as potassium carbonate in DMF to form 3-(6-methoxypyridazin-3-yl)anisole., Step 2: React 3-(6-methoxypyridazin-3-yl)anisole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent such as dichloromethane to form N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide., Step 3: Purify the final product by recrystallization or column chromatography.
Wirkmechanismus
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide selectively inhibits the activity of CK2 by binding to its ATP-binding site. CK2 is a serine/threonine protein kinase that phosphorylates various target proteins involved in cellular processes. By inhibiting CK2, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide disrupts the phosphorylation of these target proteins, leading to various cellular effects such as cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a selective inhibitor of CK2 and has minimal off-target effects. It is also relatively stable and can be easily synthesized and purified. However, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain assays. In addition, N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has not been extensively studied in vivo, and its potential toxicity and pharmacokinetics are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide. Another area of research is the investigation of the potential therapeutic uses of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide in cancer and inflammatory diseases. In addition, the in vivo pharmacokinetics and toxicity of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide need to be further studied to determine its potential as a therapeutic agent. Finally, the development of new assays and techniques for studying the activity of CK2 and its inhibitors will be important for advancing the field of CK2 research.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential use in scientific research. It is a selective inhibitor of CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines and has potential as a therapeutic agent for cancer. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOZPWGIUREEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.